3,5-Dibromo-2-ethoxybenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

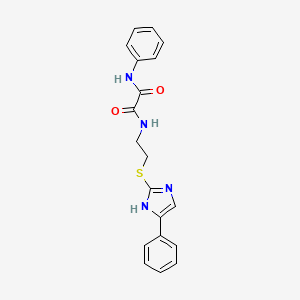

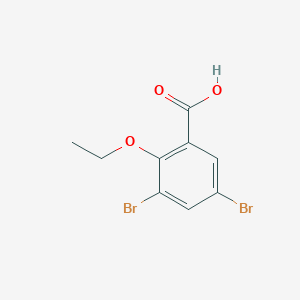

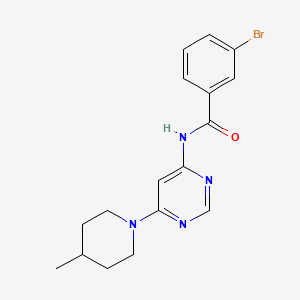

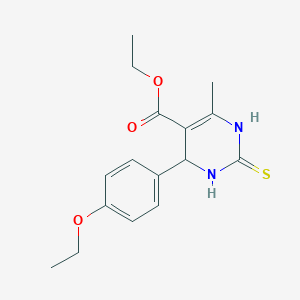

3,5-Dibromo-2-ethoxybenzoic acid is a chemical compound with the linear formula C9H8Br2O3 . It has a molecular weight of 323.97 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid core substituted with bromine atoms at the 3 and 5 positions and an ethoxy group at the 2 position .科学的研究の応用

Tissue Analysis and Biological Materials

A water-soluble aromatic disulfide, useful for determining sulfhydryl groups in biological materials, was synthesized, showing applications in understanding the role of disulfide bonds in blood and potentially related biological reactions (Ellman, 1959).

Proton Shuttle in Arylation Processes

In the exploration of biaryl carboxylic acids, diversely substituted 2-arylbenzoic acids, similar to 3,5-Dibromo-2-ethoxybenzoic acid, were synthesized and tested for their efficiency as proton shuttles in the arylation of indoles, demonstrating their potential in chemical synthesis processes (Jing-Jing Pi et al., 2018).

Marine Sponge-Derived Compounds

A study on sea sponge Didiscus sp. led to the isolation of 3,5-Dibromo-2-methoxybenzoic acid, showcasing the potential of marine-derived compounds in pharmaceutical research and development (Utkina et al., 1998).

Herbicide Resistance in Plants

Research demonstrated the use of specific genes encoding nitrilase that converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, conferring resistance to the herbicide in transgenic plants. This highlights a novel approach to enhancing crop resistance against specific herbicides (Stalker et al., 1988).

Photodegradation of Environmental Contaminants

Studies on the photochemical degradation of hazardous water contaminants, including parabens and p-hydroxybenzoic acid, provide insights into the environmental behavior and potential mitigation strategies for these widely used preservatives (Gmurek et al., 2015).

特性

IUPAC Name |

3,5-dibromo-2-ethoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Br2O3/c1-2-14-8-6(9(12)13)3-5(10)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOYAZLHALPYRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Br2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-cyano-4,5-dimethoxyphenyl)-N'-[4-(4-pentylcyclohexyl)phenyl]thiourea](/img/structure/B2556216.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2556218.png)

![5-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2556220.png)

![6-(4-methylpiperazin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556221.png)

![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)